molecular formula C8H8BrNO3 B12843547 4-Amino-3-bromo-5-methoxybenzoic acid

4-Amino-3-bromo-5-methoxybenzoic acid

Cat. No.: B12843547
M. Wt: 246.06 g/mol
InChI Key: WUVKYLASHNNTAG-UHFFFAOYSA-N
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Description

4-Amino-3-bromo-5-methoxybenzoic acid is an organic compound with the molecular formula C8H8BrNO3 It is a derivative of benzoic acid, featuring an amino group at the 4-position, a bromine atom at the 3-position, and a methoxy group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-bromo-5-methoxybenzoic acid typically involves multi-step organic reactions. One common method includes the bromination of 3-methoxybenzoic acid followed by nitration and subsequent reduction to introduce the amino group. The reaction conditions often involve the use of brominating agents like N-bromosuccinimide (NBS) and nitrating agents such as nitric acid. The reduction step can be carried out using reducing agents like tin(II) chloride in hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-bromo-5-methoxybenzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like tin(II) chloride and hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted benzoic acids.

Scientific Research Applications

4-Amino-3-bromo-5-methoxybenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-3-bromo-5-methoxybenzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can affect various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-3-bromobenzoic acid
  • 3-Amino-4-bromobenzoic acid
  • 4-Amino-3-hydroxybenzoic acid
  • 4-Amino-2-methoxybenzoic acid

Uniqueness

4-Amino-3-bromo-5-methoxybenzoic acid is unique due to the presence of both a bromine atom and a methoxy group on the benzoic acid ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H8BrNO3

Molecular Weight

246.06 g/mol

IUPAC Name

4-amino-3-bromo-5-methoxybenzoic acid

InChI

InChI=1S/C8H8BrNO3/c1-13-6-3-4(8(11)12)2-5(9)7(6)10/h2-3H,10H2,1H3,(H,11,12)

InChI Key

WUVKYLASHNNTAG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)C(=O)O)Br)N

Origin of Product

United States

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